![molecular formula C6H16N2O2Pt+2 B12321014 [(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate](/img/structure/B12321014.png)
[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate is a complex compound that features a platinum center coordinated with azanidylcyclohexyl ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate typically involves the reaction of platinum salts with azanidylcyclohexyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include dichloromethane and ethanol. The reaction mixture is often heated to facilitate the formation of the desired complex.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate undergoes various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often require the use of coordinating solvents like acetonitrile or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction may produce lower oxidation state complexes.
科学的研究の応用
Chemistry
In chemistry, [(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate is used as a catalyst in various organic transformations, including hydrogenation and carbon-carbon coupling reactions. Its unique coordination environment allows for selective activation of substrates.
Biology
In biological research, this compound is studied for its potential as an anticancer agent. The platinum center can interact with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription, ultimately inducing cell death.
Medicine
In medicine, this compound is explored for its use in chemotherapy. Its ability to form stable complexes with biomolecules makes it a promising candidate for targeted drug delivery systems.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as conductive polymers and nanomaterials. Its unique properties enable the creation of materials with enhanced electrical and mechanical characteristics.
作用機序
The mechanism of action of [(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate involves the coordination of the platinum center with target molecules. In biological systems, the platinum center can bind to DNA, forming cross-links that disrupt cellular processes. The azanidylcyclohexyl ligands play a crucial role in stabilizing the complex and enhancing its reactivity.
類似化合物との比較
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a similar mechanism of action.
Oxaliplatin: A platinum compound used in chemotherapy with a different ligand environment.
Uniqueness
[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other platinum-based compounds. Its ability to form stable complexes with a variety of substrates makes it a versatile compound in both research and industrial applications.
特性
分子式 |
C6H16N2O2Pt+2 |
|---|---|
分子量 |
343.29 g/mol |
IUPAC名 |
[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate |
InChI |
InChI=1S/C6H12N2.2H2O.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-8H,1-4H2;2*1H2;/q-2;;;+4/t5-,6-;;;/m1.../s1 |
InChIキー |
MRROQYWYIJIXRU-SKSSAGQDSA-N |
異性体SMILES |
C1CC[C@H]([C@@H](C1)[NH-])[NH-].O.O.[Pt+4] |
正規SMILES |
C1CCC(C(C1)[NH-])[NH-].O.O.[Pt+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![pentyl N-[1-[3-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-4-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12320937.png)
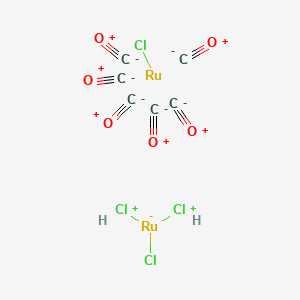

![6-hydroxy-7,14-dimethoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12320952.png)
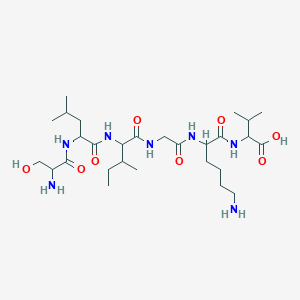
![[6-Methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate](/img/structure/B12320956.png)
![({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)[3-(hexadecyloxy)propoxy]phosphinic acid](/img/structure/B12320962.png)
![methyl (5Z)-5-ethylidene-4-[2-[[5-[2-[(3Z)-3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B12320963.png)
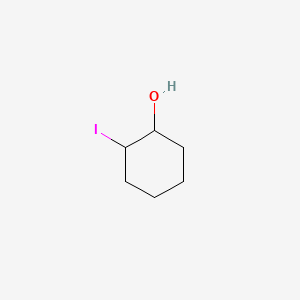
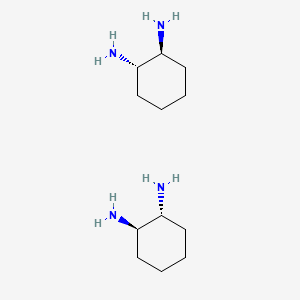
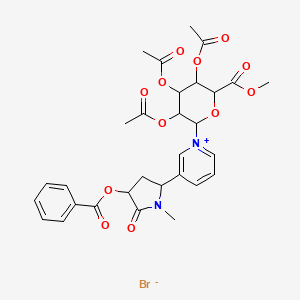
![[6-Acetyloxy-4a-hydroxy-1-(3-methylbutanoyloxy)spiro[1,5,6,7a-tetrahydrocyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12320989.png)
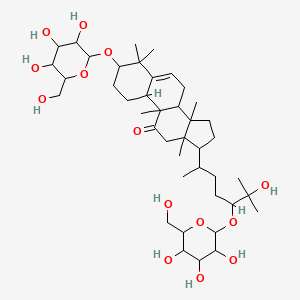
![5-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid](/img/structure/B12321012.png)
